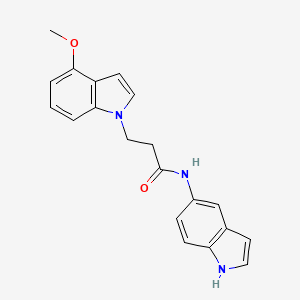

N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(1H-indol-5-yl)-3-(4-methoxyindol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-25-19-4-2-3-18-16(19)8-11-23(18)12-9-20(24)22-15-5-6-17-14(13-15)7-10-21-17/h2-8,10-11,13,21H,9,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSQLTDTXKFFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide” typically involves the following steps:

Formation of the Indole Rings: The indole rings can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using reagents like methyl iodide in the presence of a base.

Amide Bond Formation: The final step involves coupling the two indole moieties with a propanamide linker. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole rings can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Indole Derivatives

N-[2-(5-Fluoro-1H-Indol-3-yl)Ethyl]-3-(4-Methoxy-1H-Indol-1-yl)Propanamide ()

- Structure : Dual indole system with a 5-fluoro substitution on one indole and 4-methoxy on the other.

- Biological Implications : Fluorinated indoles often exhibit enhanced anticancer and antiviral activities due to stronger halogen bonding with target proteins .

3-(1H-Indol-3-yl)-N-(4-Methoxyphenyl)Propanamide ()

- Structure : Single indole linked to a 4-methoxyphenyl group via a propanamide.

- The methoxyphenyl group may confer antioxidant properties.

Heterocyclic Hybrids

N-[2-(1H-Indol-1-yl)Ethyl]-3-(5-Phenyl-1,3-Oxazol-2-yl)Propanamide ()

- Structure : Combines indole with an oxazole ring.

- Key Differences : Oxazole’s electron-withdrawing nature contrasts with the methoxy-indole’s electron-donating effect, altering electronic properties and solubility.

- Biological Implications : Oxazole-containing compounds are associated with antimicrobial activity, whereas bis-indoles may prioritize kinase or tubulin inhibition .

N-[1-(4-Chlorobenzyl)-1H-Indol-6-yl]-3-(3-Hydroxy-5-Oxo-4,5-Dihydro-1,2,4-Triazin-6-yl)Propanamide ()

- Structure : Indole-triazine hybrid with a 4-chlorobenzyl group.

- Key Differences : The triazine moiety enables hydrogen bonding and π-stacking distinct from the target compound’s bis-indole system.

- Biological Implications : Triazine derivatives are explored for antiviral and enzyme inhibitory applications, whereas bis-indoles may excel in CNS-targeted therapies .

Amide-Linked Conjugates

Ketoprofen-Indole Amides (e.g., Compound 42 in )

- Structure : Indole conjugated with ketoprofen via a propanamide.

- Key Differences : The anti-inflammatory ketoprofen moiety shifts the activity toward cyclooxygenase (COX) inhibition, unlike the target compound’s indole-driven mechanisms.

- Biological Implications : Such hybrids are designed for dual anti-inflammatory and antiproliferative effects but may lack specificity compared to pure bis-indoles .

Data Tables Highlighting Key Comparisons

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| Target Compound | ~391.4 | 3.2 | 3 / 5 |

| N-[2-(5-Fluoroindol-3-yl)Ethyl]-Analog (E20) | 391.5 | 3.5 | 3 / 5 |

| Indole-Triazine Hybrid (E12) | ~450.0 | 2.8 | 4 / 7 |

| Ketoprofen-Indole (E15) | ~400.0 | 4.0 | 2 / 4 |

*Predicted using Lipinski’s rules.

Mechanistic and Pharmacokinetic Insights

- Target Compound: The dual indole system allows for multitarget interactions, such as simultaneous inhibition of Bcl-2 and Mcl-1 in cancer cells .

- Fluorinated Analog (E20) : Fluorine increases metabolic stability by resisting cytochrome P450 oxidation, extending half-life .

Q & A

Basic: What are the standard synthetic routes for N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves coupling indole derivatives via amide bond formation. Key steps include:

- Indole activation : Use of coupling agents like carbodiimides (e.g., EDC/HCl) to activate carboxylic acid intermediates.

- Nucleophilic substitution : Reaction of 4-methoxyindole with propanamide precursors under basic conditions (e.g., NaH in DMF) .

- Optimization strategies :

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates .

- Catalyst use : Acid/base catalysts (e.g., triethylamine) improve reaction efficiency .

Yield improvements (from 6% to >60%) are achievable via iterative purification (e.g., flash chromatography) and stoichiometric balancing .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

Critical techniques include:

- ¹H/¹³C-NMR :

- Indole NH protons appear at δ 10.2–11.5 ppm (broad singlet).

- Methoxy groups resonate at δ 3.8–4.0 ppm .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .

- IR spectroscopy : Amide C=O stretch at ~1650–1680 cm⁻¹ .

Prioritize monitoring coupling efficiency via disappearance of starting material peaks in NMR .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Resolve via:

- Standardized assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) to isolate activity contributors .

- Dose-response validation : Test across ≥5 concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .

Cross-reference data with molecular docking to verify target engagement (e.g., Bcl-2 binding) .

Advanced: What strategies can be employed to improve the metabolic stability of this compound while maintaining its target affinity?

Methodological Answer:

- Block metabolic hotspots : Introduce fluorine at C-5 of indole to resist oxidative metabolism .

- Prodrug approaches : Mask labile amide groups with enzymatically cleavable protectants (e.g., ester prodrugs) .

- Computational guidance : Use ADMET predictors (e.g., SwissADME) to prioritize stable analogs .

Validate stability via:- Microsomal assays : Monitor half-life in human liver microsomes .

- Plasma protein binding studies : Ensure <95% binding to avoid rapid clearance .

Basic: What are the recommended protocols for evaluating the compound's in vitro cytotoxicity, and which control experiments are essential?

Methodological Answer:

- MTT assay protocol :

- Seed cells (e.g., HeLa, HepG2) at 5,000 cells/well.

- Treat with compound (24–72 hrs), then add MTT (0.5 mg/mL).

- Measure absorbance at 570 nm .

- Essential controls :

- Solvent control : DMSO concentration ≤0.1%.

- Positive control : Cisplatin or staurosporine.

- Cell viability normalization : Untreated cells as 100% viability .

Advanced: How can researchers investigate the compound's potential off-target effects using computational and experimental approaches?

Methodological Answer:

- Computational screening :

- Perform reverse docking (e.g., using AutoDock Vina) against kinase/GPCR libraries .

- Experimental validation :

- Kinase profiling panels : Test inhibition of 50+ kinases at 1 µM .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Counter-screening : Use structurally related inactive analogs to distinguish target-specific effects .

Basic: What are the critical parameters to monitor during scale-up synthesis to maintain compound purity and consistency?

Methodological Answer:

- Reaction monitoring :

- Track by TLC/HPLC at each step (e.g., Rf = 0.3 in ethyl acetate/hexane).

- Purification :

- Use gradient elution in flash chromatography (silica gel, 230–400 mesh).

- Ensure final purity >95% via HPLC (C18 column, UV 254 nm) .

- Batch consistency :

- Characterize 3+ batches with NMR/HRMS .

Advanced: What experimental approaches are recommended for elucidating the compound's mechanism of action when preliminary data suggests multiple potential targets?

Methodological Answer:

- Target deconvolution :

- Chemical proteomics : Use biotinylated probes for pull-down assays .

- CRISPR-Cas9 screening : Knockout candidate targets (e.g., Bcl-2, Mcl-1) to assess rescue effects .

- Pathway analysis :

- Phospho-antibody arrays to map signaling cascades .

- Metabolomics (LC-MS) to identify altered metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.